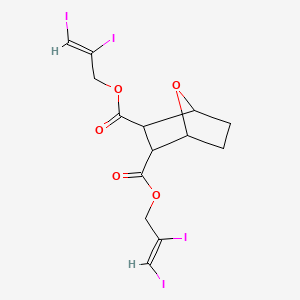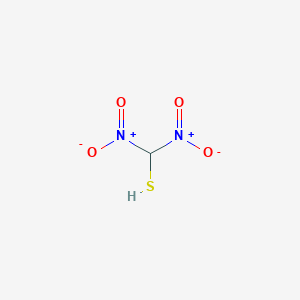
Dinitromethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitromethanethiol is an organic compound with the molecular formula CH₂N₂O₄S It is a sulfur-containing compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinitromethanethiol typically involves the reaction of dinitromethane with a thiol reagent. One common method is the reaction of dinitromethane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH2(NO2)2+H2S→CH2(NO2)2SH+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dinitromethanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The nitro groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitro groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiol compounds.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
Dinitromethanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dinitromethanethiol involves its interaction with molecular targets such as enzymes and proteins. The sulfhydryl group (-SH) in this compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a single methyl group.
Ethanethiol (C₂H₅SH): A thiol with an ethyl group.
Dinitromethane (CH₂(NO₂)₂): A related compound without the thiol group.
Uniqueness
Dinitromethanethiol is unique due to the presence of both nitro groups and a thiol group in its structure
Properties
CAS No. |
66584-61-0 |
|---|---|
Molecular Formula |
CH2N2O4S |
Molecular Weight |
138.11 g/mol |
IUPAC Name |
dinitromethanethiol |
InChI |
InChI=1S/CH2N2O4S/c4-2(5)1(8)3(6)7/h1,8H |
InChI Key |
NHKCJSAVZOXIMO-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


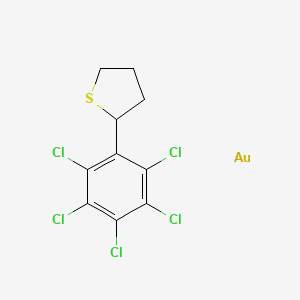
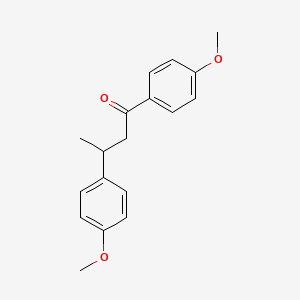
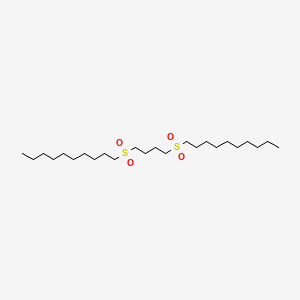
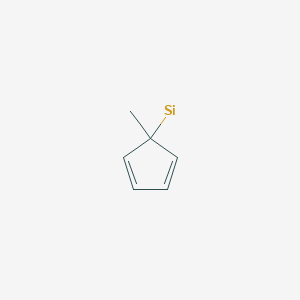

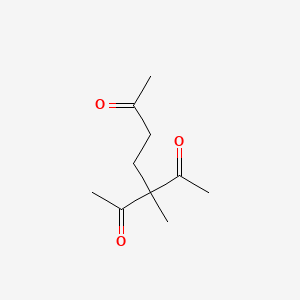
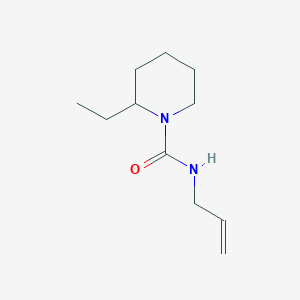
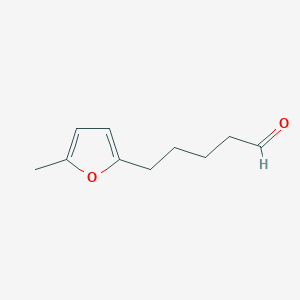
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
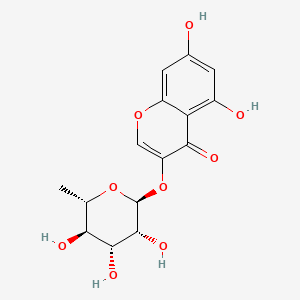
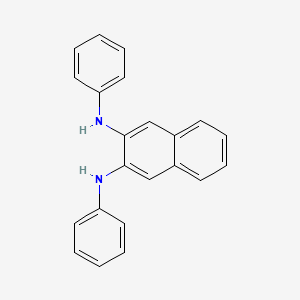
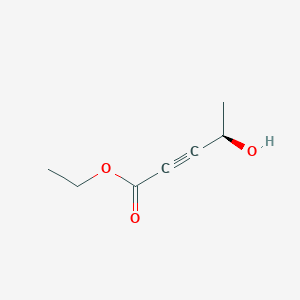
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
